3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide
Description
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at the N1 position and a 3-chloro-2,2-dimethylpropanamide moiety at the C7 position. Its synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP , which are standard for small-molecule structural analysis.
Properties
IUPAC Name |
3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-19(2,12-20)18(24)21-14-8-7-13-5-3-9-22(15(13)11-14)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLLLURXYXZVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including chlorination, amide formation, and furan ring attachment. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure can be contextualized by comparing it to analogs with shared functional groups or scaffolds. Below is a detailed analysis of its key features relative to similar molecules:
Table 1: Structural and Functional Comparison
*Calculated molecular weights based on structural formulas.
Key Findings
Core Scaffold Differences: The tetrahydroquinoline core in the target compound distinguishes it from simpler aromatic systems like 3-chloro-N-phenyl-phthalimide . Tetrahydroquinoline derivatives often exhibit enhanced bioavailability compared to fully aromatic systems, making them favorable in drug design.
Functional Group Impact: The furan-2-carbonyl group in the target compound parallels the furan moiety in Furilazole and Furyloxyfen, both agrochemicals . Furan rings are known to enhance metabolic stability and binding affinity in pesticidal agents. The 3-chloro-2,2-dimethylpropanamide side chain introduces steric bulk and halogenated reactivity, which may influence solubility and target interactions. Similar chloro-dimethyl motifs are seen in herbicide safeners like Furilazole .
The tetrahydroquinoline scaffold, however, may confer unique pharmacokinetic properties absent in purely heteroaromatic analogs.
Synthetic Considerations: The N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate highlights the utility of tetrahydroquinoline derivatives as intermediates. The target compound’s synthesis likely involves similar acylation and amidation steps, though its furan-carbonyl linkage adds complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
